4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide
Overview
Description
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chloro-4-methylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It is used as a scaffold for designing inhibitors of enzymes like carbonic anhydrase, which are targets for anticancer and antimicrobial agents.
Biological studies: The compound is used to study enzyme inhibition and protein-ligand interactions.
Chemical synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial applications: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by the enzyme. This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial effects against bacteria .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzenesulfonamide
- 4-bromo-N-(4-chloro-2-methylphenyl)benzenesulfonamide
- 4-bromo-N-(2-chloro-4-methylphenyl)benzamide
Uniqueness
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .
Properties
IUPAC Name |
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-2-7-13(12(15)8-9)16-19(17,18)11-5-3-10(14)4-6-11/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUTEWEPFVKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.